molecular formula C11H7F3N2O B1389752 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol CAS No. 1214355-50-6

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1389752
CAS No.: 1214355-50-6
M. Wt: 240.18 g/mol
InChI Key: WLALPOQBSBJDBQ-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that features a pyridine ring substituted with a pyridin-4-yl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol typically involves the reaction of 4-bromopyridine with trifluoromethylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of advanced materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)pyridin-2-ol
  • 3-(Pyridin-3-yl)pyridin-2-ol
  • 3-(Pyridin-4-yl)pyridin-2-ol

Uniqueness

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electronic characteristics, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-pyridin-4-yl-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-5-9(10(17)16-6-8)7-1-3-15-4-2-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLALPOQBSBJDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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